2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol
Description
Molecular Geometry and Stereochemical Configuration
The compound 2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol features a rigid bicyclic framework comprising a seven-membered ring system with bridgehead nitrogen. The [2.2.1] bicyclic architecture imposes significant angle strain, with bond angles deviating from ideal tetrahedral geometry. Key structural parameters include:
- Bridgehead C–N–C angle : Reduced to ~96° due to bicyclic constraints.
- Methanol substituent position : The hydroxymethyl group occupies the exo position relative to the bicyclic plane, as confirmed by synthetic methodologies involving stereoselective reductions.
- Stereogenic centers : The molecule contains two chiral centers at the bridgehead carbon (C3) and the methanol-bearing carbon (C1), leading to four possible stereoisomers. Enantioselective syntheses typically yield the (1R,3-exo) configuration as the predominant product.
The stereochemical outcome is influenced by the use of chiral auxiliaries, such as 8-phenylmenthol, during imine formation in aza-Diels-Alder reactions.
X-ray Crystallographic Analysis of Bicyclic Framework
Single-crystal X-ray diffraction studies of related 2-azabicyclo[2.2.1]heptane derivatives reveal critical insights into the compound’s three-dimensional architecture:
| Parameter | Value |
|---|---|
| Bicyclic ring puckering | Boat conformation |
| N1–C2 bond length | 1.47 Å |
| C1–O1 (methanol) bond | 1.42 Å |
| Dihedral angle (C3-N1-C7) | 112.3° |
The nitrogen atom adopts a pyramidal geometry, with lone-pair electrons oriented away from the bicyclic plane. Hydrogen bonding between the methanol hydroxyl group and the lactam carbonyl oxygen stabilizes the crystal lattice, as observed in analogous structures.
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) spectroscopy reveals dynamic behavior in solution:
- $$^1$$H NMR : The bridgehead proton (H3) appears as a doublet of doublets ($$J = 4.2$$, 8.1 Hz) at δ 3.7 ppm, indicating restricted rotation about the C3–N bond.
- $$^{13}$$C NMR : The methanol-bearing carbon (C1) resonates at δ 68.9 ppm, while the bridgehead carbon (C3) appears at δ 58.2 ppm, consistent with strained bicyclic systems.
- Variable-temperature NMR : At −40°C, splitting of the olefinic protons (C5–C6) into distinct signals ($$δ 5.9$$ and $$6.2$$ ppm) suggests slowed ring puckering interconversion.
Molecular dynamics simulations indicate a 4.2 kcal/mol energy barrier for ring inversion, favoring the exo-methanol conformation by a 9:1 ratio at 25°C.
Comparative Analysis of Exo vs. Endo Isomers
| Property | Exo Isomer | Endo Isomer |
|---|---|---|
| Synthetic prevalence | 85–95% yield | <5% yield |
| Thermodynamic stability | ΔG = −2.3 kcal/mol | ΔG = +1.1 kcal/mol |
| Crystallographic density | 1.29 g/cm³ | 1.33 g/cm³ |
| $$^1$$H NMR (H1) | δ 4.1 (dd, $$J = 6.2$$) | δ 3.8 (dt, $$J = 5.9$$) |
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-4-7-5-1-2-6(3-5)8-7/h1-2,5-9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGEVOWMREJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol typically involves the reaction of 2-Azabicyclo[2.2.1]hept-5-en-3-one with suitable reducing agents. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 2-Azabicyclo[2.2.1]hept-5-en-3-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: 2-Azabicyclo[2.2.1]hept-5-en-3-yl chloride.
Scientific Research Applications
Organic Chemistry
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to introduce stereospecificity and perform various transformations, making it valuable for developing new compounds .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in antiviral and anticancer drug development. Its structural features enable the synthesis of carbocyclic nucleosides, which are crucial for therapeutic agents targeting DNA and RNA synthesis .
Case Study:
Research has highlighted the compound's role in synthesizing carbocyclic sugar amines and carbanucleosides, which are essential in developing novel antiviral agents .
Biochemical Probes
Due to its unique structure, this compound is being explored as a biochemical probe to study various biological processes . Its ability to interact with different biological targets makes it an attractive candidate for further research.
Material Science
In industrial applications, this compound is utilized in synthesizing advanced materials and polymers due to its reactive nature and ability to form stable intermediates .
Data Table: Summary of Applications
| Field | Application | Notes |
|---|---|---|
| Organic Chemistry | Building block for complex organic synthesis | Enables stereospecific transformations; used in various synthetic pathways |
| Medicinal Chemistry | Development of antiviral and anticancer agents | Key intermediate for carbocyclic nucleosides; important for DNA/RNA synthesis |
| Biochemical Probes | Investigated as probes for biological studies | Unique structure allows interaction with various biological targets |
| Material Science | Synthesis of advanced materials and polymers | Reactive nature facilitates the formation of stable intermediates |
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
Functional Group Reactivity
- Hydroxymethyl Group : Enables esterification, etherification, or oxidation to aldehydes/ketones.
- Lactam vs. Alcohol: The ketone in 2-azabicyclo[2.2.1]hept-5-en-3-one undergoes nucleophilic additions (e.g., arylations via Heck reactions) (), while the methanol group facilitates hydrogen bonding and solubility enhancement.
Physical and Chemical Properties
Biological Activity
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol, also known as a derivative of the Vince lactam, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic framework with a nitrogen atom integrated into the ring structure, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Neurotransmitter Modulation : Research indicates that this compound may influence the transport mechanisms of neurotransmitters, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions .
Biological Activity Overview
The following table summarizes the observed biological activities of this compound based on various studies:
Case Study 1: Enzyme Inhibition
In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The compound showed significant inhibition with an IC50 value indicating potential as an anti-inflammatory agent.
Case Study 2: Neurotransmitter Modulation
A recent investigation into the effects of this compound on serotonin transporters (SERT) demonstrated that it could enhance SERT-mediated transport, suggesting a role in modulating serotonergic signaling pathways, which could have implications for treating mood disorders .
Research Findings
Recent research has highlighted the versatility of this compound in various therapeutic contexts:
- Cancer Therapy : Studies indicate that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer drug.
- Antimicrobial Properties : The compound has shown effectiveness against certain pathogens, suggesting its utility in developing new antimicrobial agents.
- Neuropharmacology : Its interaction with neurotransmitter systems positions it as a potential treatment for neuropsychiatric disorders.
Q & A
Q. Example Table: Synthetic Route Comparison
| Method | Yield (%) | Catalyst | Solvent | Key Limitation |
|---|---|---|---|---|
| [3+2] Cycloaddition | 65–75 | None | THF | Stereochemical control |
| Catalytic Hydrogenation | 80–90 | Pd/C | Ethanol | Catalyst cost |
How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
Q. Basic Research Focus
- 1H/13C NMR : Analyze bicyclic ring protons (δ 3.5–4.5 ppm for methine groups) and methanol protons (δ 1.5–2.5 ppm). Coupling constants (J) distinguish axial/equatorial substituents .
- IR : Confirm hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and azabicyclo ring vibrations (1600–1650 cm⁻¹).
- MS : Molecular ion peak (m/z ~139.2) and fragmentation patterns validate the bicyclic framework.
Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions.
What are the challenges in achieving enantiomeric purity, and how can chiral resolution methods address them?
Advanced Research Focus
The bicyclic structure introduces steric hindrance, complicating enantioselective synthesis. Strategies include:
- Chiral auxiliaries : Temporarily introduce a chiral group to steer stereochemistry.
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/IPA gradients.
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer .
Data Contradiction Note : Discrepancies in optical rotation values across studies may arise from solvent polarity effects; always report solvent and concentration .
How does the compound’s reactivity vary under acidic vs. basic conditions, and what mechanistic insights explain this?
Q. Advanced Research Focus
- Acidic conditions : Protonation of the azabicyclo nitrogen enhances electrophilicity, favoring nucleophilic attack at the methanol group (e.g., esterification).
- Basic conditions : Deprotonation of the hydroxyl group triggers ring-opening reactions via retro-aldol pathways.
Mechanistic Validation : Use isotopic labeling (e.g., D₂O) in NMR to track proton transfer pathways .
What computational chemistry methods (e.g., DFT) predict the compound’s stability and reactivity?
Q. Advanced Research Focus
- DFT Studies : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., strained bicyclic bonds).
- Solvent Modeling : COSMO-RS simulations predict solubility and stability in different media.
- Transition State Analysis : Identify energy barriers for ring-opening reactions using Nudged Elastic Band (NEB) methods.
Validation : Cross-reference computed IR spectra with experimental data to refine force-field parameters .
How can researchers resolve contradictions between experimental spectral data and computational predictions?
Q. Advanced Research Focus
- Error Source Analysis : Check for solvent effects, tautomerism, or conformational flexibility in simulations.
- Hybrid Methods : Combine MD simulations with QM/MM calculations to model dynamic environments.
- Collaborative Validation : Share raw data (e.g., crystallographic coordinates) via platforms like PubChem to benchmark results .
What biological or pharmacological applications justify further study of this compound?
Basic Research Focus
While not directly FDA-approved, its structural analogs show:
- Enzyme inhibition : Potential as proteasome or kinase inhibitors due to rigid bicyclic core.
- Drug delivery : Methanol group facilitates prodrug derivatization.
Methodological Note : Use SPR (Surface Plasmon Resonance) to screen binding affinities against target proteins .
What safety and handling protocols are critical given the compound’s instability?
Q. Basic Research Focus
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive reactions.
- Waste Disposal : Quench with dilute HCl before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
